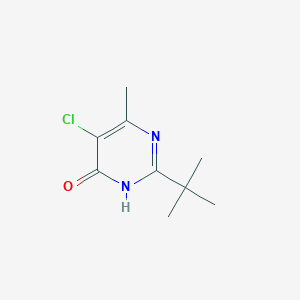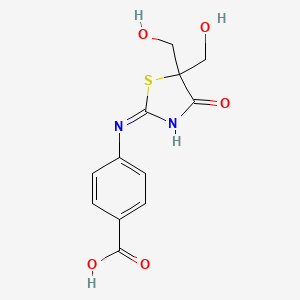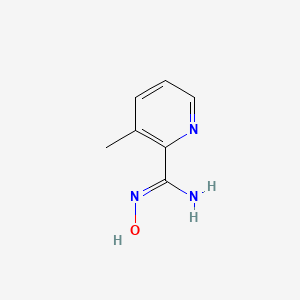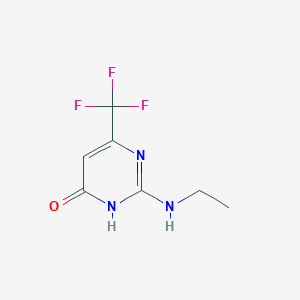![molecular formula C10H12N2O3 B1417536 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide CAS No. 1199787-75-1](/img/structure/B1417536.png)
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
Vue d'ensemble
Description
“N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide” is a chemical compound with the CAS Number: 1199787-75-1 . It has a molecular weight of 208.22 and its IUPAC name is methyl (2E)-2- [1- (2-hydroxyphenyl)ethylidene]hydrazinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-5-3-4-6-9(8)13/h3-6,11,13H,1H2,2H3,(H,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid .Applications De Recherche Scientifique
1. Interaction with Lanthanides
- Summary of Application: This compound, also known as HpEH, has been used to study its interaction with trivalent Pr, Nd, Gd, Tb, and Ho ions. The study was conducted using potentiometric and spectroscopic techniques .
- Methods of Application: Potentiometric titrations were carried out keeping the Ln3+/HpEH molar ratios at 1:2 and 1:4 at different temperatures and a constant ionic strength of 0.1 mol·dm−3 KNO3 in aqueous dioxane (40%) medium .
- Results: The conditional stability constants of the Ln3+–HpEH complexes increase in the order: Pr < Nd < Gd < Tb < Ho. The reactions are spontaneous, exothermic and of unfavorable entropy .
2. Antimicrobial Studies
- Summary of Application: This compound has been synthesized and characterized for its antimicrobial activity .
- Methods of Application: The compound was synthesized and its metal complexes were characterized by elemental analysis, magnetic susceptibility, molar conductance, IR, 1H NMR, UV-Visible and ESR data .
- Results: The studies indicate that the compound acts as a doubly monodentate bridge for metal ions and forms mononuclear complexes. The synthesized ligand and its metal complexes were screened for their antimicrobial activity .
3. Interaction with Selected Lanthanides
- Summary of Application: This compound, also known as HpEH, has been used to study its interaction with trivalent Pr, Nd, Gd, Tb, and Ho ions. The study was conducted using potentiometric and spectroscopic techniques .
- Methods of Application: Potentiometric titrations were carried out keeping the Ln3+/HpEH molar ratios at 1:2 and 1:4 at different temperatures and a constant ionic strength of 0.1 mol·dm−3 KNO3 in aqueous dioxane (40%) medium .
- Results: The conditional stability constants of the Ln3+–HpEH complexes increase in the order: Pr < Nd < Gd < Tb < Ho. The reactions are spontaneous, exothermic and of unfavorable entropy .
4. Synthesis of Metal Complexes
- Summary of Application: This compound has been used to synthesize metal complexes with Cu(II), Co(II), Ni(II), Mn(II), Fe(III), Zn(II), Cd(II), and Hg(II) .
- Methods of Application: The compound was synthesized and its metal complexes were characterized by elemental analysis, magnetic susceptibility, molar conductance .
- Results: The studies indicate that the compound acts as a doubly monodentate bridge for metal ions and forms mononuclear complexes .
5. Interaction with Selected Lanthanides
- Summary of Application: This compound, also known as HpEH, has been used to study its interaction with trivalent Pr, Nd, Gd, Tb, and Ho ions. The study was conducted using potentiometric and spectroscopic techniques .
- Methods of Application: Potentiometric titrations were carried out keeping the Ln3+/HpEH molar ratios at 1:2 and 1:4 at different temperatures and a constant ionic strength of 0.1 mol·dm−3 KNO3 in aqueous dioxane (40%) medium .
- Results: The conditional stability constants of the Ln3+–HpEH complexes increase in the order: Pr < Nd < Gd < Tb < Ho. The reactions are spontaneous, exothermic and of unfavorable entropy .
6. Synthesis of Metal Complexes
- Summary of Application: This compound has been used to synthesize metal complexes with Cu(II), Co(II), Ni(II), Mn(II), Fe(III), Zn(II), Cd(II), and Hg(II) .
- Methods of Application: The compound was synthesized and its metal complexes were characterized by elemental analysis, magnetic susceptibility, molar conductance .
- Results: The studies indicate that the compound acts as a doubly monodentate bridge for metal ions and forms mononuclear complexes .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of ingestion or skin contact .
Propriétés
IUPAC Name |
methyl N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-5-3-4-6-9(8)13/h3-6,13H,1-2H3,(H,12,14)/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDKNJIGRRUFCN-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B1417453.png)

![7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid](/img/structure/B1417456.png)
![1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1417458.png)
![5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417463.png)


![5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417468.png)

![6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417471.png)
![5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1417472.png)
![3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417473.png)
![7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417474.png)
![4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417476.png)